molecular formula C10H15NO2 B13603029 (3-Ethoxy-2-methoxyphenyl)methanamine

(3-Ethoxy-2-methoxyphenyl)methanamine

Cat. No.: B13603029
M. Wt: 181.23 g/mol
InChI Key: VJZCZHYZRMVTPB-UHFFFAOYSA-N
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Description

(3-Ethoxy-2-methoxyphenyl)methanamine is a substituted phenylmethanamine derivative featuring a benzene ring with a methoxy group at the 2-position, an ethoxy group at the 3-position, and a methanamine (CH$2$NH$2$) group. The molecular formula is C${10}$H${15}$NO$_2$, with a molecular weight of 181.23 g/mol.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(3-ethoxy-2-methoxyphenyl)methanamine

InChI

InChI=1S/C10H15NO2/c1-3-13-9-6-4-5-8(7-11)10(9)12-2/h4-6H,3,7,11H2,1-2H3

InChI Key

VJZCZHYZRMVTPB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OC)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-2-methoxyphenyl)methanamine typically involves the reaction of 3-ethoxy-2-methoxybenzaldehyde with a suitable amine source under reductive amination conditions. The reaction can be carried out using sodium triacetoxyborohydride as a reducing agent in an organic solvent such as dichloromethane. The reaction is usually performed at room temperature and monitored using thin-layer chromatography to ensure completion.

Industrial Production Methods: In an industrial setting, the production of (3-Ethoxy-2-methoxyphenyl)methanamine may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line monitoring systems can help optimize reaction conditions and scale up the production.

Chemical Reactions Analysis

Types of Reactions: (3-Ethoxy-2-methoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield primary amines or alcohols, depending on the reducing agent used.

    Substitution: The ethoxy and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: 3-Ethoxy-2-methoxybenzaldehyde or 3-ethoxy-2-methoxybenzoic acid.

    Reduction: 3-Ethoxy-2-methoxyphenylmethanol or 3-ethoxy-2-methoxyphenylamine.

    Substitution: Various halogenated derivatives of the original compound.

Scientific Research Applications

(3-Ethoxy-2-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-Ethoxy-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Scaffold Chain Length Molecular Weight (g/mol) Key Properties/Biological Activities
(3-Ethoxy-2-methoxyphenyl)methanamine 2-OCH$3$, 3-OCH$2$CH$_3$ Methanamine 181.23 High lipophilicity (predicted clogP ~2.5)
2-(3-Chloro-2-methoxyphenyl)ethanamine 2-OCH$_3$, 3-Cl Ethanamine 185.65 Electron-withdrawing Cl may enhance reactivity
Mescaline (3,4,5-Trimethoxyphenethylamine) 3,4,5-OCH$_3$ Phenethylamine 211.26 Hallucinogenic (5-HT$_{2A}$ agonist)
(5-Phenylfuran-2-yl)methanamine derivatives Furan scaffold, variable substituents Methanamine Varies SIRT2 inhibition (urea linkers critical)
3-Methoxyamphetamine 3-OCH$_3$ Amphetamine 165.23 Central serotonergic effects
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine 4-OCH$3$, CF$3$-benzyl Ethanamine 309.34 Enhanced lipophilicity (CF$_3$ group)

Key Observations:

Substituent Effects: Ethoxy vs. Positional Isomerism: The 2-methoxy-3-ethoxy substitution may induce steric hindrance, altering binding affinities compared to para-substituted analogs like mescaline .

Chain Length :

  • Methanamine (CH$2$NH$2$) derivatives generally exhibit shorter retention times in biological systems than ethanamine (CH$2$CH$2$NH$_2$) or amphetamine derivatives. For example, 3-methoxyamphetamine’s longer chain enhances CNS activity .

Biological Activity :

  • Enzyme Inhibition : (5-Phenylfuran-2-yl)methanamine derivatives with urea linkers show potent SIRT2 inhibition, suggesting that substituent chemistry (e.g., carboxyl groups) is critical for activity . The target compound lacks such moieties, implying distinct targets.
  • Receptor Interactions : Mescaline’s 3,4,5-trimethoxy pattern is optimal for 5-HT$_{2A}$ activation, whereas the target compound’s ortho/meta substitution may favor different receptor profiles .

Safety and Toxicity :

  • While direct data are unavailable, (2,4,6-Trimethoxyphenyl)methanamine analogs are associated with hazards like skin irritation (H315) and respiratory toxicity (H335) . The ethoxy group in the target compound may exacerbate these risks due to increased lipophilicity.

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